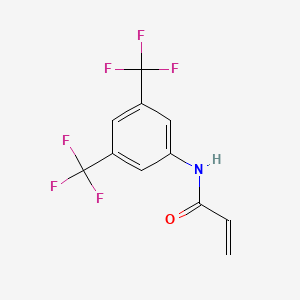

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide

Description

Properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO/c1-2-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h2-5H,1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVKOZLZNWNAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586395-04-2 | |

| Record name | N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Effects

Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, but they risk promoting acryloyl chloride hydrolysis. Non-polar solvents like DCM offer a balance between reactivity and side reaction suppression.

Base Screening

Comparative studies indicate cesium carbonate and potassium tert-butoxide achieve higher yields (up to 92%) in large-scale reactions by ensuring complete deprotonation of the aniline precursor. However, triethylamine remains preferred for cost-effectiveness in laboratory settings.

Temperature and Time

Elevating temperatures beyond 25°C accelerates the reaction but risks exothermic decomposition of intermediates. Kinetic studies reveal a second-order dependence on reactant concentrations, with optimal conversion achieved within 3 hours at 20°C.

Industrial-Scale Production Methods

Industrial synthesis prioritizes safety and scalability. Continuous flow reactors are employed to maintain precise temperature control and avoid hazardous intermediate accumulation. Key steps include:

Precursor Synthesis :

Acryloylation :

- A tandem reactor system introduces acryloyl chloride gradually to avoid local overheating.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, validated by HPLC.

Table 2: Industrial vs. Laboratory Synthesis Comparison

| Parameter | Industrial Process | Laboratory Method |

|---|---|---|

| Reactor Type | Continuous Flow | Batch Flask |

| Yield | 88–92% | 85–90% |

| Purity | >99% (HPLC) | 95–98% |

| Scale | 100–500 kg/batch | 1–10 g |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation at 80°C reduces reaction time to 30 minutes with comparable yields (89%), though scalability remains challenging.

Enzymatic Catalysis

Lipase-catalyzed acryloylation in ionic liquids offers an eco-friendly alternative, achieving 78% yield under mild conditions. However, enzyme cost limits industrial adoption.

Analytical Characterization

Critical quality control metrics include:

- Melting Point : 112–114°C (lit. 113°C).

- NMR Spectroscopy : $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 5.12 (1H, br s, NH), 6.75–7.94 (aromatic and vinyl protons).

- Mass Spectrometry : m/z 283.17 [M+H]$$ ^+ $$.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted amides, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide serves as a building block in organic synthesis and polymer chemistry. Its unique reactivity allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Can be oxidized using strong oxidizing agents | Potassium permanganate |

| Reduction | Reduction with lithium aluminum hydride | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution at amide nitrogen | Amines or thiols |

Biology

In biological research, this compound is employed in chemoproteomic studies to identify protein targets through its reactivity with cysteine residues. This property allows for covalent bond formation with target proteins, facilitating the study of biological processes .

Case Study: Chemoproteomic Applications

- Objective : To identify protein targets involved in cancer pathways.

- Method : Utilization of this compound to label cysteine residues in proteins.

- Outcome : Successful identification of several key proteins involved in tumorigenesis.

Medicine

This compound has demonstrated potential antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies indicate effective inhibition of these pathogens at specific concentrations .

Table 2: Antimicrobial Activity

| Pathogen | IC50 (µM) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 10.5 |

| Mycobacterium tuberculosis | 15.2 |

Industry

The compound is utilized in developing advanced materials such as dental adhesives and color-changing materials due to its chemical stability and reactivity. Its properties make it suitable for applications requiring durable and responsive materials .

The mechanism of action for this compound involves its interaction with cysteine residues in proteins, leading to modifications that can alter protein function. This characteristic is particularly valuable in drug discovery and therapeutic development.

Case Study: Anticancer Properties

- Compound Studied : NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide).

- Findings : Induced apoptosis in liver cancer cells through modulation of key signaling pathways (HNF 4α and STAT3), suggesting potential for further investigation into cancer therapies .

Mechanism of Action

The mechanism of action of N-(3,5-bis(trifluoromethyl)phenyl)acrylamide involves its reactivity with cysteine residues in proteins. This reactivity allows it to form covalent bonds with target proteins, thereby modifying their function. This property is particularly useful in chemoproteomic studies to identify and characterize protein targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues with 3,5-Bis(trifluoromethyl)phenyl Group

Compounds sharing the 3,5-bis(trifluoromethyl)phenyl group exhibit distinct properties depending on their functional groups. Key examples include:

Key Observations :

- Electronic Effects : The electron-withdrawing -CF₃ groups enhance electrophilicity, aiding in reactions like nucleophilic substitutions or polymerizations.

- Lipophilicity : All derivatives exhibit high logP values, favoring membrane permeability in drug design .

- Pharmaceutical Relevance : Tosylate salts (e.g., ) demonstrate improved physicochemical properties (e.g., angle of repose = 30.74° vs. 41.57° for the free base), critical for tablet manufacturing.

Acrylamide Derivatives from Natural Sources

Natural acrylamides, such as those isolated from Lycium barbarum, provide insights into bioactivity comparisons:

Key Observations :

- Bioactivity : Natural acrylamides show potent anti-inflammatory activity (e.g., IC₅₀ = 17.00 μM for compound 2 in ), comparable to the synthetic drug quercetin (IC₅₀ = 17.21 μM).

- Structural Influence : Polar groups (e.g., -OH, -OCH₃) in natural acrylamides may enhance solubility but reduce metabolic stability compared to -CF₃ groups in the synthetic analogue.

Biological Activity

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl-substituted phenyl group attached to an acrylamide moiety. The trifluoromethyl groups enhance the compound's lipophilicity and stability, making it a valuable candidate for various biological applications.

The primary mechanism of action for this compound involves its reactivity with cysteine residues in proteins. This reactivity allows the compound to form covalent bonds with target proteins, thereby modifying their function. Such interactions are particularly useful in chemoproteomic studies , where the identification and characterization of protein targets are crucial for understanding various biological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies have demonstrated that the compound can inhibit the growth of these pathogens at specific concentrations.

Anticancer Effects

Several studies have explored the anticancer properties of related compounds, suggesting that this compound may also possess similar effects. For instance, a derivative known as NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide) was shown to inhibit liver cancer cell growth through apoptosis induction and modulation of key signaling pathways (HNF 4α and STAT3) . This suggests that this compound could be further investigated for its potential in cancer therapy.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various derivatives of this compound against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:

| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenus |

|---|---|---|---|---|

| AP-1 | 100 µg/mL | 50 µg/mL | 125 µg/mL | 125 µg/mL |

| AP-2 | 125 µg/mL | 250 µg/mL | 125 µg/mL | 100 µg/mL |

| AP-3 | 100 µg/mL | 250 µg/mL | 62.5 µg/mL | 250 µg/mL |

This table illustrates the varying effectiveness of different derivatives against common pathogens .

In Vivo Studies on Cancer Treatment

In vivo studies involving NHDC demonstrated its ability to inhibit liver tumor growth in animal models. Treatment with NHDC at a dosage of 5 mg/kg resulted in significant tumor size reduction compared to control groups. The mechanism involved the activation of apoptosis pathways and suppression of oncogenic signaling through STAT3 inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-bis(trifluoromethyl)phenyl)acrylamide, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves coupling acryloyl chloride with 3,5-bis(trifluoromethyl)aniline under anhydrous conditions. A common approach uses ethyl chloroformate as an activating agent in dichloromethane, followed by neutral hydroxylamine to stabilize intermediates (e.g., hydroxamate derivatives). Reaction progress is monitored via TLC (Rf values: 0.58–0.86) and confirmed by UV-Vis spectroscopy (absorbance at specific λmax) and IR (amide C=O stretch at ~1650 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields pure products, with yields averaging 64–69% .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Multi-technique validation is critical:

- NMR : ¹H NMR confirms acrylamide proton signals (δ 6.2–6.8 ppm for vinyl protons; δ 8.0–8.5 ppm for aromatic trifluoromethyl groups). ¹³C NMR detects carbonyl carbons (~165 ppm) and CF₃ carbons (~125 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 338.2 for derivatives) .

- X-ray Crystallography : Optional for absolute configuration analysis, particularly for chiral variants .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is moisture-sensitive due to its acrylamide moiety. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Solubility in organic solvents (e.g., DMSO, THF) should be confirmed before biological assays. Avoid aqueous storage; hydrolysis risks are elevated at pH > 7.0 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from substituent effects. For example:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring show enhanced activity against Staphylococcus aureus (MICs 0.15–5.57 µM). Use isothermal titration calorimetry (ITC) to quantify target binding affinity and compare with structural analogs .

- Anticancer Activity : Optimize substituent positions via SAR studies. For instance, para-substituted sulfonamide variants exhibit higher apoptotic activity (IC₅₀ < 10 µM) than ortho-substituted analogs. Validate via flow cytometry (Annexin V/PI staining) .

Q. What catalytic systems are effective for modifying the acrylamide backbone in cross-coupling reactions?

Methodological Answer: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids. Microwave-assisted synthesis (100–120°C, 30 min) improves yields (>80%) for introducing heterocycles (e.g., pyrimidine, triazole) at the acrylamide β-position. Monitor regioselectivity via LC-MS and ¹⁹F NMR .

Q. How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes with targets like Exportin-1 (XPO1), a nuclear export protein. Prioritize derivatives with ΔG < –8 kcal/mol .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to assess trifluoromethyl group effects on electrophilicity. High electrophilicity index (ω > 3 eV) correlates with enhanced kinase inhibition .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

Methodological Answer:

- Metabolic Profiling : Use LC-HRMS to identify major metabolites in rodent plasma. Phase I metabolites (e.g., hydroxylated acrylamides) often drive toxicity.

- Prodrug Design : Mask the acrylamide with photolabile groups (e.g., nitroveratryl) for controlled release in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.